Boc-Nle-OH

Catalog No.
S665838
CAS No.
6404-28-0
M.F
C13H24N2O5
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Nle-OH

CAS Number

6404-28-0

Product Name

Boc-Nle-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C13H24N2O5

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N

SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Lys(Ac)-OH;6404-26-8;N-Boc-N'-acetyl-L-lysine;N-BOC-N-Acetyl-L-lisine;Boc-N-epsilon-acetyl-L-lysine;SCHEMBL2211809;IOKOUUAPSRCSNT-JTQLQIEISA-N;MolPort-006-701-279;ZINC2522580;na-T-boc-N-epsilon-acetyl-L-lysine;CB-901;KM0809;SBB065930;AKOS015892887;AK170128;K019;AB0013978;FT-0658490;M03307;I04-0879;(2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoicacid

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Nle-OH, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-norleucine, is a derivative of the amino acid norleucine. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-norleucine. This compound has the molecular formula C₁₁H₂₁NO₄ and a CAS number of 6404-28-0. The Boc group is commonly used in organic synthesis to protect amines during

Boc-Nle-OH may cause irritation to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Here are some specific scientific research applications of Boc-Nle-OH:

Peptide Synthesis

Boc-Nle-OH is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group protects the amino group, allowing it to be selectively coupled to other amino acids in a desired sequence. This controlled approach enables the creation of specific peptides with various functionalities, such as:

  • Drug discovery: Researchers can design and synthesize peptides that mimic natural hormones or enzymes, potentially leading to the development of new therapeutic agents .
  • Material science: Peptides can be engineered with specific properties for use in various applications, such as developing novel biomaterials for drug delivery or tissue engineering .

Chemical Biology

Boc-Nle-OH can be used in chemical biology studies to investigate protein-protein interactions and protein function. By incorporating Boc-Nle-OH into specific sites within a protein, researchers can probe the role of that particular amino acid in protein function and its interactions with other molecules .

Studies of Norleucine

Norleucine (Nle), the core amino acid in Boc-Nle-OH, has been investigated for its potential role in various biological processes, including:

  • Regulation of appetite and energy metabolism: Studies suggest that Nle may play a role in regulating appetite and energy expenditure .
  • Neurological function: Nle has been implicated in various neurological functions, including learning and memory .
, particularly in peptide synthesis. The Boc group is stable towards most nucleophiles and bases, making it an effective protecting group. Upon deprotection, the Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. This property is crucial in solid-phase peptide synthesis, where sequential addition of amino acids is performed .

Key Reactions:

  • Deprotection: Removal of the Boc group using trifluoroacetic acid or hydrochloric acid.
  • Peptide Bond Formation: The free amine can react with activated carboxylic acids to form peptide bonds.

Boc-Nle-OH exhibits various biological activities due to its structural characteristics as an amino acid derivative. It influences anabolic hormone secretion and can enhance fuel supply during exercise. Additionally, it has been shown to improve mental performance during stress-related tasks and may help prevent exercise-induced fatigue . Its role in biochemical pathways makes it a subject of interest in nutritional and pharmaceutical research.

The synthesis of Boc-Nle-OH typically involves the following steps:

  • Protection of Norleucine: L-norleucine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane) to introduce the Boc protecting group.
  • Purification: The product is purified using techniques such as chromatography to obtain Boc-Nle-OH in high purity.
  • Characterization: The compound is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Boc-Nle-OH finds applications primarily in peptide synthesis and medicinal chemistry. Its ability to protect amino groups allows for the construction of complex peptides and proteins, which are essential for drug development and research into biological processes. Additionally, it may be utilized in studies exploring the structure-activity relationship of peptides .

Interaction studies involving Boc-Nle-OH focus on its role as a building block in peptides and its effects on biological systems. Research indicates that peptides containing Boc-Nle-OH may exhibit enhanced stability and bioactivity compared to their unprotected counterparts. These studies often assess how variations in peptide structure affect interactions with receptors or enzymes, providing insights into their potential therapeutic applications .

Boc-Nle-OH shares structural similarities with other amino acid derivatives that contain protecting groups or are involved in peptide synthesis. Here are some comparable compounds:

Compound NameStructureUnique Features
Boc-Lys-OHN-[(1,1-Dimethylethoxy)carbonyl]-L-lysineContains lysine; important for protein interactions
Boc-Ala-OHN-[(1,1-Dimethylethoxy)carbonyl]-L-alanineSimpler structure; used in basic peptide synthesis
Boc-Gly-OHN-[(1,1-Dimethylethoxy)carbonyl]-GlycineSmallest amino acid; often used for flexibility
Fmoc-Nle-OHN-(9-Fluorenylmethyloxycarbonyl)-L-norleucineAlternative protecting group; used in solid-phase synthesis

Uniqueness of Boc-Nle-OH

Boc-Nle-OH's unique feature lies in its combination of a branched side chain from norleucine along with the protective Boc group, which allows for specific applications in synthesizing peptides that require steric hindrance or specific interactions not achievable with other amino acids.

This comprehensive overview highlights the significance of Boc-Nle-OH in chemical synthesis and biological research, showcasing its versatility and importance in various applications within the scientific community.

XLogP3

2.4

Dates

Modify: 2023-08-15

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